6-Thia-2-azaspiro[3.4]octane
Description
Significance of Spirocyclic Systems in Organic Chemistry
Spirocyclic systems, characterized by two rings sharing a single atom, are a cornerstone of modern organic and medicinal chemistry. ontosight.aiontosight.ai Their inherent three-dimensional nature provides a distinct advantage over planar aromatic systems, allowing for more precise interactions with the three-dimensional binding sites of biological targets like proteins. tandfonline.comresearchgate.net This structural rigidity, a hallmark of spirocycles composed of smaller rings, results in a limited number of well-defined conformations, which is a desirable trait in structure-based drug design. tandfonline.com
The incorporation of a spirocyclic motif can significantly influence a molecule's physicochemical properties. ontosight.ai For instance, the increased sp³ character of spirocycles is generally associated with improved aqueous solubility compared to their aromatic counterparts. tandfonline.com Furthermore, these systems have been instrumental in addressing key challenges in drug discovery by enhancing potency, selectivity, and pharmacokinetic profiles. ontosight.ai The synthesis of these complex structures, however, presents a considerable challenge to organic chemists due to their structural stiffness. ontosight.ai
Rationale for Research on Heteroatom-Containing Spiro[3.4]octanes as Novel Scaffolds
The strategic incorporation of heteroatoms, such as sulfur and nitrogen, into the spiro[3.4]octane framework gives rise to novel scaffolds with significant potential in medicinal chemistry. These heteroatom-containing spirocycles, including 6-Thia-2-azaspiro[3.4]octane, are of particular interest as they can act as bioisosteres for more common ring systems like piperazine (B1678402) and morpholine, potentially improving drug-like properties. researchgate.net
Research efforts have focused on developing new classes of spirocyclic ring systems to expand the range of available molecular scaffolds for medicinal chemists. lookchem.com The synthesis of novel thia- and oxa-azaspiro[3.t]octanes provides access to specific molecular topologies with diverse functional groups, which is essential for creating selective and safe drug candidates. lookchem.com The compact and rigid nature of these novel modules, coupled with their tunable physicochemical properties, makes them promising for targeting a wide range of biological systems. lookchem.comsigmaaldrich.com The development of enantioselective approaches to these spirocycles further enhances their utility in creating stereochemically defined drug candidates. lookchem.com
Historical Context of Thia- and Aza-Spirocycles in Synthetic Chemistry
The journey of spirocyclic compounds in chemistry has been long and fruitful. While spirocyclic drug molecules have been known for over half a century, their complex synthesis initially limited their widespread application. tandfonline.comresearchgate.net Historically, the synthesis of spirocycles was considered challenging due to the presence of a quaternary carbon atom at the spiro-center. tandfonline.com
Early synthetic methods for azaspirocycles included a three-step sequence starting from cyclic nitro compounds. nih.gov Over the years, more advanced and efficient synthetic routes have been developed. For instance, the Dzhemilev reaction, a catalytic cycloalumination process, has been successfully employed for the synthesis of spiro[3.4]octanes, including 6-thiaspiro[3.4]octane. researchgate.netcolab.ws This reaction involves the cycloalumination of methylenecyclobutane (B73084) to form an aluminaspiro[3.4]octane intermediate, which can then be converted to the desired thia-spirocycle. colab.ws
More recent advancements have focused on creating highly functionalized and structurally diverse azaspirocycles. acs.orgethz.ch Seminal contributions from various research groups have underscored the importance of strained spiroheterocycles as valuable building blocks in drug discovery. researchgate.net These efforts have led to the development of step-economic and scalable syntheses for novel thia-azaspiro[3.4]octanes, making these once-elusive scaffolds more accessible for medicinal chemistry applications. researchgate.net
Compound Data
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11NS |
|---|---|
Molecular Weight |
129.23 g/mol |
IUPAC Name |
6-thia-2-azaspiro[3.4]octane |
InChI |
InChI=1S/C6H11NS/c1-2-8-5-6(1)3-7-4-6/h7H,1-5H2 |
InChI Key |
VDIFYICJBBWJRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC12CNC2 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Thia 2 Azaspiro 3.4 Octane and Its Derivatives
General Strategies for Spiro[3.4]octane Skeleton Construction
The assembly of the spiro[3.4]octane skeleton, which consists of a cyclopentane (B165970) ring fused to a cyclobutane (B1203170) ring at a single carbon atom, can be achieved through various synthetic approaches. These strategies generally involve either the formation of one of the rings onto a pre-existing ring or the simultaneous formation of the spirocyclic system.
Cyclization Approaches for Spirocyclic Ring Systems
Cyclization reactions are a cornerstone in the synthesis of cyclic molecules, including spirocycles. These reactions involve the formation of a ring from a linear or cyclic precursor through the creation of one or more new bonds.
Intramolecular cyclization is a powerful strategy for constructing spirocyclic systems. This approach typically involves a precursor molecule containing two reactive functional groups that can react with each other to form a new ring. For instance, a strain-release driven spirocyclization of bicyclo[1.1.0]butanes (BCBs) with azomethine imines, catalyzed by scandium, has been developed for the synthesis of 6,7-diazaspiro[3.4]octanes. researchgate.net This method leverages the high ring strain of BCBs to facilitate the formation of the spirocyclic core. researchgate.net While this example leads to a diaza-analogue, the principle of using strained precursors for spirocyclization is a relevant general strategy.
Another common cyclization approach is ring-closing metathesis (RCM), a versatile method for the formation of unsaturated rings. wikipedia.orgorganic-chemistry.orgnih.gov RCM has been successfully employed in the synthesis of various spirocyclic systems by starting with a diene-containing substrate. wikipedia.orgorganic-chemistry.orgarkat-usa.org The reaction, typically catalyzed by ruthenium-based catalysts, involves the intramolecular metathesis of the two alkene moieties to form a cyclic alkene and a volatile byproduct like ethylene. wikipedia.org While direct application to 6-thia-2-azaspiro[3.4]octane is not extensively documented in the provided context, RCM remains a potent tool for constructing the carbocyclic portion of such spirocycles.
Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, also provide an efficient route to spirocycles. A Nazarov-ene tandem reaction, for example, has been utilized for the stereoselective construction of spiro compounds. nih.gov This process involves an initial electrocyclization followed by an ene reaction to terminate the cationic intermediate, leading to the formation of the spirocyclic framework. nih.gov
Annulation Strategies for Forming Spirocyclic Scaffolds
Annulation, the process of building a new ring onto an existing one, is a widely used strategy for the synthesis of spirocycles. This can be achieved by reacting a cyclic precursor with a reagent that provides the atoms necessary to form the second ring.
One annulation strategy for the synthesis of 2-azaspiro[3.4]octane involves the construction of either the cyclopentane or the cyclobutane ring onto a pre-existing four- or five-membered ring, respectively. rsc.org These approaches utilize readily available starting materials and conventional chemical transformations. rsc.org For instance, a facile synthesis of 2-azaspiro[3.4]octane has been reported through three distinct routes, one involving the annulation of the cyclopentane ring and the other two focusing on the annulation of the four-membered ring. rsc.org
Catalytic annulation reactions have also emerged as powerful tools for spirocycle synthesis. mdpi.com For example, a formal [4+2] annulation of anthranils and enaminones has been developed for the synthesis of 3-acylquinolines under transition-metal-free conditions, showcasing the potential of annulation for constructing complex heterocyclic systems. mdpi.com While not directly applied to this compound, these methods highlight the versatility of annulation strategies.
Specific Routes to this compound
The synthesis of the specific this compound ring system requires methodologies that can efficiently introduce both the sulfur and nitrogen heteroatoms into the spirocyclic framework.
Dipolar Cycloaddition Reactions in Spirocycle Synthesis
[3+2] Cycloaddition reactions are a powerful class of pericyclic reactions that involve the reaction of a three-atom dipole with a two-atom dipolarophile to form a five-membered ring. This strategy has been successfully applied to the synthesis of various spirocyclic systems.
The improved synthesis of 6-benzyl-2,6-diazaspiro[3.4]octane oxalate (B1200264) has been achieved through a [3+2] cycloaddition reaction, demonstrating the utility of this approach for constructing the azaspiro[3.4]octane core. researchgate.net In this type of reaction, an azomethine ylide can be generated in situ and reacted with an appropriate dipolarophile to furnish the desired spirocyclic product. While this example leads to a diaza derivative, the principle can be extended to the synthesis of thia-azaspirocycles by employing sulfur-containing components. For instance, two 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives were synthesized from the [3+2] cycloaddition of methylenelactams with nitrones. researchgate.net
Step-Economic and Scalable Syntheses of Thia/Oxa-Azaspiro[3.4]octanes
For practical applications in drug discovery, synthetic routes that are both step-economic (i.e., have a minimal number of synthetic steps) and scalable are highly desirable. Researchers have focused on developing such efficient routes to thia- and oxa-azaspiro[3.4]octanes.
Robust and step-economic routes have been implemented for the synthesis of new classes of thia/oxa-azaspiro[3.4]octanes. researchgate.net These spirocycles are designed to serve as novel, multifunctional, and structurally diverse modules for drug discovery. researchgate.net The development of these efficient syntheses allows for the production of a variety of derivatives for biological screening.
The following table summarizes a selection of synthesized thia/oxa-azaspiro[3.4]octane derivatives and their synthetic accessibility.
| Compound ID | Structure | Number of Synthetic Steps | Overall Yield | Reference |
| 1 | This compound derivative | Not specified | Not specified | researchgate.net |
| 2 | 2-Oxa-6-azaspiro[3.4]octane derivative | Not specified | Not specified | researchgate.net |
Note: Specific step counts and yields are often detailed in the supporting information of the cited literature and may vary depending on the specific derivative.
Multi-component Reactions for Spirocycle Formation
Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. MCRs are highly efficient and atom-economical, making them attractive for the rapid generation of molecular diversity.
The Ugi and Passerini reactions are well-known isocyanide-based MCRs that have been successfully employed in the synthesis of complex molecules, including those with spirocyclic frameworks. nih.govnih.govresearchgate.netyoutube.com The Ugi four-component reaction (U-4CR) involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.govnih.govyoutube.com The Passerini three-component reaction (P-3CR) utilizes an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. nih.govresearchgate.net
While direct application of these MCRs to the synthesis of this compound is not explicitly detailed in the provided search results, their potential for constructing spirocyclic scaffolds is significant. By carefully designing the starting materials to contain the necessary functionalities for subsequent cyclization, MCRs can provide a rapid entry to complex spirocyclic systems. For example, an Ugi reaction could be employed to assemble a linear precursor that, upon a subsequent cyclization step, could form the this compound core. The versatility of MCRs allows for the introduction of various substituents, facilitating the creation of libraries of compounds for drug discovery. researchgate.net
Enantioselective Synthesis of Chiral this compound Scaffolds
The development of enantioselective routes to chiral this compound scaffolds is crucial for the exploration of their therapeutic potential, as different enantiomers of a chiral molecule often exhibit distinct pharmacological profiles. Research in this area has led to the development of methods to access these spirocycles in enantio-enriched form.
One notable approach involves the synthesis of novel thia/oxa-azaspiro[3.4]octanes through robust and step-economic routes. nih.govresearchgate.net These methods have been designed to produce structurally diverse modules for drug discovery, and critically, enantioselective approaches to these spirocycles have been reported. nih.govresearchgate.net For instance, access to certain enantio-enriched thia-azaspiro[3.4]octanes with a high enantiomeric excess (90% ee) has been successfully established. researchgate.net While the specific details of the chiral catalysts or auxiliaries used are often proprietary or detailed within the full experimental sections of the cited literature, the principle demonstrates a significant advancement in the asymmetric synthesis of this heterocyclic system.
The strategies employed likely fall into established categories of asymmetric synthesis, such as:
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce the desired stereochemistry.
Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of a key bond-forming reaction. This can include transition-metal catalysis or organocatalysis.
Use of Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to an achiral precursor to direct a stereoselective transformation, followed by the removal of the auxiliary.
Further investigation into the primary literature is necessary to elucidate the precise reagents and conditions that enable the successful enantioselective synthesis of these valuable chiral building blocks.
Synthesis of Oxidized Forms: this compound 6,6-Dioxides and Related Sulfur Oxidation States
The oxidation of the sulfur atom in the this compound ring system to its corresponding sulfoxide (B87167) and sulfone (6,6-dioxide) derivatives significantly alters the physicochemical properties of the molecule, such as polarity, hydrogen bonding capacity, and metabolic stability. These oxidized forms are of considerable interest in drug discovery for modulating the pharmacokinetic and pharmacodynamic profiles of lead compounds.
Common methods for the oxidation of sulfides to sulfones involve the use of strong oxidizing agents. A widely used and effective reagent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). Typically, the reaction is carried out in a suitable chlorinated solvent, such as dichloromethane (B109758) (DCM), at room temperature. The stoichiometry of the oxidant is crucial: one equivalent of m-CPBA generally yields the sulfoxide, while two or more equivalents are required for the full oxidation to the sulfone.
A plausible synthetic route for the preparation of an N-protected this compound 6,6-dioxide is outlined below:
| Reactant | Reagent | Product |
| N-protected this compound | m-CPBA (≥ 2 equivalents) in DCM | N-protected this compound 6,6-dioxide |
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete conversion of the starting sulfide (B99878) to the desired sulfone. The workup procedure typically involves quenching the excess oxidant and washing the organic layer to remove the m-chlorobenzoic acid byproduct.
The synthesis of the intermediate sulfoxide can also be achieved by careful control of the reaction conditions, primarily by using only one equivalent of the oxidizing agent and often at lower temperatures to prevent over-oxidation.
Protective Group Strategies in this compound Synthesis
In the multi-step synthesis of complex molecules containing the this compound core, the use of protecting groups for the secondary amine is essential. The nitrogen atom is nucleophilic and basic, and it can interfere with various reaction conditions, such as those involving strong bases, electrophiles, or oxidizing agents. Therefore, a suitable protecting group must be installed early in the synthetic sequence and removed at a later stage to allow for further functionalization of the nitrogen atom if required.
The most commonly employed protecting group for the nitrogen atom in similar azaspirocyclic systems is the tert-butoxycarbonyl (Boc) group. The prevalence of this protecting group is evidenced by the commercial availability of various N-Boc protected building blocks, such as tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate and tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate. nih.govsigmaaldrich.com
Introduction of the Boc Group:
The Boc group is typically introduced by reacting the secondary amine of the this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA), in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF).
| Substrate | Reagents | Product |
| This compound | Boc₂O, Et₃N in DCM | tert-Butyl this compound-2-carboxylate |
Advantages of the Boc Group:
Stability: The Boc group is stable to a wide range of reaction conditions, including many nucleophilic and basic reagents, as well as some reducing and oxidizing agents.
Ease of Removal: It can be readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol. This orthogonality allows for selective deprotection in the presence of other acid-labile or base-labile protecting groups.
Other Potential Protecting Groups:
While the Boc group is widely used, other protecting groups for the amine functionality could also be employed depending on the specific synthetic strategy. These include:
Benzyloxycarbonyl (Cbz or Z): Introduced using benzyl (B1604629) chloroformate and removed by hydrogenolysis.
Acetyl (Ac): Introduced using acetyl chloride or acetic anhydride (B1165640) and typically removed under acidic or basic hydrolysis.
Benzyl (Bn): Introduced using benzyl bromide and removed by hydrogenolysis.
Chemical Transformations and Reactivity of 6 Thia 2 Azaspiro 3.4 Octane
Reactions at the Sulfur Center
The sulfur atom in the tetrahydrothiophene (B86538) ring is a key site for chemical modification, primarily through oxidation reactions.
The thioether in the 6-thia-2-azaspiro[3.4]octane scaffold can be readily oxidized to the corresponding sulfoxide (B87167) or sulfone. These oxidized derivatives often exhibit altered physicochemical properties, such as increased polarity, which can be advantageous for drug design. vulcanchem.comsmolecule.com The oxidation state of the sulfur can be controlled by the choice of oxidizing agent and stoichiometry. organic-chemistry.org
A common and effective oxidant for this transformation is meta-chloroperoxybenzoic acid (mCPBA). lookchem.com For instance, the oxidation of a cycloadduct precursor to a this compound derivative using mCPBA yields the corresponding sulfone ester. lookchem.com The reaction typically proceeds in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂). ethz.ch The use of one equivalent of mCPBA can lead to the formation of the sulfoxide, while using two or more equivalents drives the reaction to the sulfone. organic-chemistry.orgethz.ch
Other oxidizing systems, such as hydrogen peroxide (H₂O₂) in the presence of a suitable catalyst or urea-hydrogen peroxide, are also commonly employed for the oxidation of sulfides to sulfones. organic-chemistry.orgchemrxiv.org
Table 1: Oxidation of this compound Derivatives
| Reactant | Reagent | Product | Reference |
|---|---|---|---|
| This compound cycloadduct | mCPBA | Sulfone ester derivative | lookchem.com |
| Generic Thioether | H₂O₂ / Tantalum carbide | Sulfoxide | organic-chemistry.org |
| Generic Thioether | H₂O₂ / Niobium carbide | Sulfone | organic-chemistry.org |
The formation of the this compound core itself is a key sulfur-mediated transformation. Thietane rings, which are structurally related to the tetrahydrothiophene ring in this scaffold, can be synthesized by reacting 1,3-dielectrophiles with a sulfide (B99878) source like sodium sulfide (Na₂S). nih.gov For example, reacting a dimethanesulfonate derivative with sodium sulfide can yield a spirocyclic thietane. nih.gov This highlights the role of the sulfur nucleophile in constructing the heterocyclic framework.
Reactions at the Nitrogen Center
The secondary amine within the azetidine (B1206935) ring is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups. thieme-connect.com
The nitrogen atom of the azetidine ring can undergo standard N-alkylation and N-acylation reactions. Acylation is commonly used to install protecting groups or to introduce amide functionalities. A frequently used protecting group is the tert-butoxycarbonyl (Boc) group, which is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534). acs.org This protection strategy is crucial in multi-step syntheses to prevent unwanted side reactions at the nitrogen center. smolecule.com
N-alkylation can also be performed to introduce various substituents. These reactions are fundamental in medicinal chemistry for exploring the structure-activity relationship of spirocyclic scaffolds. researchgate.net
Table 2: N-Functionalization of Azetidine Ring
| Reaction Type | Reagent | Functional Group Introduced | Reference |
|---|---|---|---|
| Acylation (Protection) | Di-tert-butyl dicarbonate (Boc₂O) | tert-butoxycarbonyl (Boc) | acs.org |
Beyond simple alkylation and acylation, the nitrogen center and adjacent functionalities can be involved in more complex transformations. In a documented synthesis, an ester derivative of this compound was first saponified to the corresponding carboxylic acid. lookchem.com This acid then underwent a Curtius rearrangement, a powerful transformation that converts a carboxylic acid into an amine with the loss of one carbon atom. lookchem.com This sequence provides a route to an orthogonally protected bis-amine derivative, which can be selectively deprotected for further functionalization. lookchem.com
Functionalization of the Spiro[3.4]octane Framework
Functionalization is not limited to the heteroatoms. The carbon skeleton of the this compound can also be modified to introduce additional diversity and "exit vectors" for molecular elaboration in drug discovery. lookchem.com
A key example involves the elaboration of a sulfone ester derivative of this compound. lookchem.com The synthetic sequence begins with the saponification of the ester to furnish the corresponding carboxylic acid. lookchem.com This acid serves as a versatile intermediate. It can then be converted into an amine via the Curtius rearrangement, demonstrating how a functional group on the thiolane portion of the spirocycle can be transformed to introduce new points of attachment or modify the molecule's properties. lookchem.com This strategic functionalization of the carbon framework is essential for creating novel and structurally diverse modules for medicinal chemistry. lookchem.comresearchgate.net
Introduction of Diverse Functional Groups
The functionalization of the this compound scaffold is a key strategy for creating diverse molecular architectures. lookchem.com Researchers have successfully employed several conventional chemical transformations to modify the core structure, often starting from ester-containing derivatives. lookchem.comrsc.org
A primary route for diversification begins with the saponification of an ester precursor, such as a methyl or ethyl ester, which proceeds smoothly to yield the corresponding carboxylic acid. lookchem.com This acid serves as a versatile intermediate for further modifications. For instance, the sulfur atom in the thiolane ring can be oxidized using an agent like meta-chloroperoxybenzoic acid (mCPBA) to form the corresponding sulfone (a 6,6-dioxide derivative). lookchem.comuni.lu This transformation significantly increases the polarity of the molecule. vulcanchem.com
The ester can also be reduced using sodium borohydride (B1222165) (NaBH₄) to furnish the corresponding alcohol. lookchem.com Furthermore, derivatives featuring hydroxyl groups can undergo typical reactions such as esterification. smolecule.com The nitrogen atom within the azetidine ring can also be a site for reactions, such as nucleophilic substitution, to generate further derivatives. smolecule.com These transformations allow for the generation of a library of compounds with different functional groups, including acids, amines, alcohols, and sulfones, each providing a unique "exit vector" for further chemical elaboration in drug discovery programs. lookchem.com
| Starting Functional Group | Reagents/Conditions | Resulting Functional Group | Reference |
|---|---|---|---|
| Ester | Saponification (e.g., LiOH) | Carboxylic Acid | lookchem.com |
| Thioether (S) | Oxidation (e.g., mCPBA) | Sulfone (SO₂) | lookchem.com |
| Ester | Reduction (e.g., NaBH₄) | Alcohol | lookchem.com |
| Carboxylic Acid | Curtius Rearrangement | Amine | lookchem.com |
Rearrangement Reactions and their Synthetic Utility
Rearrangement reactions provide an efficient method for converting one functional group into another, often with high stereochemical control. In the context of this compound chemistry, the Curtius rearrangement has been effectively implemented. lookchem.com
Starting from the carboxylic acid intermediate, the Curtius rearrangement facilitates its conversion into an amine. lookchem.com This reaction typically involves the formation of an acyl azide (B81097) from the carboxylic acid, which then undergoes thermal or photochemical rearrangement to an isocyanate, followed by hydrolysis to yield the primary amine. This transformation was used to prepare an orthogonally protected bisamine derivative of the spirocyclic scaffold, which could then be unmasked to produce the free amine in good yield. lookchem.com The ability to convert a carboxylic acid into an amine via this rearrangement significantly broadens the synthetic utility of the this compound system, providing access to key amine functionalities that are prevalent in bioactive molecules. lookchem.com
Reactivity Governed by Ring Strain and Stereochemical Configuration
The reactivity of the this compound scaffold is profoundly influenced by the inherent ring strain of its four-membered azetidine ring and the rigid, three-dimensional conformation imposed by its spirocyclic nature. researchgate.netsmolecule.com
Saturated four-membered rings, such as the azetidine component, possess significant ring strain due to deviations from ideal bond angles. acs.org For example, the bond angles in unsubstituted oxetane, a related four-membered heterocycle, are significantly compressed (84.8°–92.0°) compared to the ideal tetrahedral angle of 109.5°. acs.org This strain is a driving force for reactions that lead to ring-opening, as this relieves the steric pressure. acs.orgthieme-connect.com Consequently, the azetidine ring in the this compound system is susceptible to nucleophilic attack, which can lead to the cleavage of C-N bonds.
The spirocyclic fusion of the azetidine and thiolane rings creates a conformationally restricted structure. researchgate.net This rigidity is a desirable trait in medicinal chemistry as it can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty of binding. researchgate.net The stereochemical configuration is established during the synthesis of the scaffold, often through stereoselective reactions like 1,3-dipolar cycloadditions. lookchem.com The fixed spatial arrangement of the functional groups and heteroatoms provides distinct vectors for molecular interactions, making the scaffold a valuable tool for exploring chemical space in three dimensions. researchgate.net The specific combination of the azaspiro configuration, the thia-functionality, and the inherent ring strain contributes to a unique reactivity profile, making it a compelling candidate for further exploration in synthetic and medicinal chemistry. smolecule.com
Structural Analysis and Conformational Studies
Advanced Spectroscopic Characterization Techniques for Spirocycles
The elucidation of the complex three-dimensional structure of spirocycles like 6-Thia-2-azaspiro[3.4]octane relies on a suite of advanced spectroscopic and analytical techniques. These methods provide critical information on connectivity, stereochemistry, and molecular geometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a cornerstone technique for characterizing spirocycles. One-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environment of protons and carbons. More advanced two-dimensional techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning signals and establishing the connectivity across the spirocyclic framework. The Nuclear Overhauser Effect (NOE) is particularly valuable for determining through-space proximity between protons, which helps to define the relative stereochemistry and preferred conformation of the two rings.
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound. Fragmentation patterns observed in techniques like Electron Ionization (EI-MS) or Collision-Induced Dissociation (CID) in tandem MS can offer structural clues about the stability of the rings and the nature of the bonds connected to the spirocenter.
X-ray Crystallography : As the definitive method for determining three-dimensional molecular structure, single-crystal X-ray crystallography provides precise data on bond lengths, bond angles, and the absolute configuration of chiral centers. wikipedia.orgnih.gov For a molecule like this compound, this technique can unequivocally establish the puckering of each ring, the orientation of the rings relative to each other, and the geometry of the spiro-carbon. nih.govresearchgate.net This information is crucial for validating computational models and understanding intermolecular interactions in the solid state.
Conformational Preferences and Dynamics of the Spiro[3.4]octane Ring System
The four-membered cyclobutane (B1203170) ring is not flat; it adopts a puckered or "butterfly" conformation to reduce the torsional strain that would result from all eight C-H bonds being eclipsed in a planar arrangement. utdallas.edulibretexts.org This puckering comes at the cost of slightly increased angle strain, with C-C-C bond angles around 88°, a significant deviation from the ideal sp³ angle of 109.5°. libretexts.org The ring undergoes a rapid inversion between two equivalent puckered conformations. nih.govnih.gov
The five-membered cyclopentane (B165970) ring also avoids a planar conformation due to significant torsional strain. dalalinstitute.com It preferentially adopts non-planar forms, most commonly described as the "envelope" and "twist" (or half-chair) conformations, which are very close in energy. libretexts.orgbiomedres.us These conformations interconvert rapidly through a low-energy process known as pseudorotation.
In the this compound molecule, the azetidine (B1206935) ring will adopt a puckered conformation, and the thiolane ring will exist in an envelope or twist form. The dynamics of the system involve the puckering of the four-membered ring and the pseudorotation of the five-membered ring, both of which are influenced by the rigid connection at the spirocenter and the presence of the heteroatoms.
| Ring System | Preferred Conformation | Key Strain Type Alleviated | Approximate Bond Angles | Dynamic Process |
|---|---|---|---|---|
| Cyclobutane (Azetidine) | Puckered ("Butterfly") | Torsional Strain | ~88° | Ring Inversion |
| Cyclopentane (Thiolane) | Envelope or Twist | Torsional Strain | ~105° | Pseudorotation |
Analysis of Spirocenter Geometry and its Influence on Molecular Architecture
| Compound | Intra-Ring Angle 1 | Intra-Ring Angle 2 | Inter-Ring Angle |
|---|---|---|---|
| Spiro[2.2]pentane | ~61° (in C3 ring) | ~61° (in C3 ring) | ~137° |
| Spiro[2.4]heptane | ~60° (in C3 ring) | ~102° (in C5 ring) | ~120° |
| Spiro[3.4]octane (estimated) | ~88° (in C4 ring) | ~104° (in C5 ring) | >110° |
Note: Data for spiro[2.2]pentane and spiro[2.4]heptane are based on computational studies. semanticscholar.orgumich.edu Values for spiro[3.4]octane are estimated based on known cycloalkane geometries.
Effects of Heteroatom Inclusion (Sulfur and Nitrogen) on Overall Structure and Rigidity
The replacement of carbon atoms with sulfur and nitrogen to form this compound introduces significant changes to the molecule's structure, polarity, and potential for intermolecular interactions compared to its carbocyclic analog, spiro[3.4]octane.
Bond Lengths and Angles : The covalent radii of sulfur and nitrogen differ from that of carbon. The C-S bond (typically ~1.82 Å) is significantly longer than a C-C bond (~1.54 Å), while the C-N bond (~1.47 Å) is slightly shorter. These differences alter the geometry and strain within the rings. researchgate.netconsensus.app The introduction of a larger sulfur atom into the five-membered ring can affect its puckering amplitude and conformational energy landscape. Similarly, the nitrogen atom in the four-membered ring influences its geometry.
Polarity and Hydrogen Bonding : The nitrogen atom, being more electronegative than carbon and bearing a lone pair of electrons (and in this case, a hydrogen atom), introduces a dipole moment and acts as a hydrogen bond donor and acceptor. The sulfur atom, with its lone pairs, can also act as a weak hydrogen bond acceptor. These features fundamentally change the molecule's properties from the nonpolar nature of a carbocyclic spiroalkane, enabling potential interactions with polar solvents and biological macromolecules. The introduction of a spirocyclic moiety is known to impact the physicochemical and pharmacokinetic properties of a structure. nih.gov
Stereochemical Aspects and Chirality within the this compound Scaffold
Spiro compounds often exhibit unique forms of stereoisomerism. wikipedia.org Due to the structural arrangement of this compound, the molecule is chiral. The source of chirality arises from the spirocenter and the three-dimensional arrangement of the two dissimilar rings.
Even without four different substituents in the traditional sense, the spiro carbon atom is a stereogenic center. wikipedia.org The two rings attached are constitutionally different (one is a four-membered aza-cycle, the other a five-membered thia-cycle). The two paths around each ring from the spirocenter are also different. This lack of a plane of symmetry or a center of inversion renders the molecule chiral, and it can exist as a pair of non-superimposable mirror images (enantiomers). stackexchange.com
The absolute configuration of the spirocenter can be assigned as (R) or (S) using a modification of the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orgyale.edu In this system, one looks out from the spirocenter into each ring. The atoms in one ring are given higher priority than the equivalent atoms in the other ring based on a sequence of rules, allowing for an unambiguous assignment.
Because the compound is chiral, a racemic mixture (a 1:1 mixture of the (R) and (S) enantiomers) will be formed in any synthesis that does not employ chiral reagents or catalysts. The separation of these enantiomers, known as chiral resolution, is necessary to study the properties of each stereoisomer individually. wikipedia.org This is typically achieved using techniques such as chiral chromatography (e.g., HPLC with a chiral stationary phase) or by derivatization with a chiral resolving agent to form diastereomers that can be separated by conventional methods like crystallization. taylorandfrancis.comnih.gov
Theoretical and Computational Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
There are currently no published studies detailing quantum chemical calculations performed specifically on 6-Thia-2-azaspiro[3.4]octane. Such calculations, typically employing methods like Density Functional Theory (DFT), would be instrumental in understanding the molecule's fundamental electronic properties.
A hypothetical quantum chemical analysis would likely involve the following:
Geometric Optimization: Calculation of the most stable three-dimensional structure, providing precise bond lengths and angles.
Electronic Property Analysis: Determination of key electronic descriptors.
Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations (Note: The following data is illustrative of what would be calculated and is not based on actual published results.)
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the molecule's tendency to donate electrons. |
| LUMO Energy | 1.2 eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability. |
| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule. |
These calculations would enable the prediction of the molecule's reactivity, including sites susceptible to electrophilic or nucleophilic attack, and provide insights into its potential role in chemical reactions.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
No specific molecular dynamics (MD) simulations for this compound have been reported in the scientific literature. MD simulations are a powerful tool for exploring the conformational landscape of a molecule over time and understanding its interactions with its environment.
A dedicated MD study on this compound would typically investigate:
Conformational Flexibility: The spirocyclic nature of the compound imparts significant rigidity, but the five-membered rings can still exhibit puckering. MD simulations would identify the preferred conformations and the energy barriers between them.
Solvent Effects: Simulating the molecule in various solvents would reveal how the solvent shell is structured and how it influences the conformational preferences of the solute.
Intermolecular Interactions: MD can be used to model how this compound interacts with other molecules, such as biological macromolecules or other small molecules, providing a basis for understanding its potential applications.
In Silico Modeling of Molecular Interactions and Structural Features
There is a lack of published in silico modeling studies that specifically focus on the molecular interactions and structural features of this compound. Such studies are crucial in drug discovery and materials science for predicting how a molecule will bind to a target or self-assemble.
Were such studies to be conducted, they would likely involve:
Molecular Docking: Predicting the preferred binding orientation of this compound within the active site of a protein.
Pharmacophore Modeling: Identifying the key structural features of the molecule responsible for a particular biological activity.
Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate the structural properties of derivatives of this compound with their activities.
Prediction of Substituent Effects and Electronic Transmission through the Spirocenter
While studies on substituent effects in other spiro[3.4]octane systems exist, there is no research that specifically addresses the electronic transmission through the spirocenter of this compound. The spirocyclic carbon atom is a unique structural feature, and understanding how electronic effects are transmitted through it is of fundamental interest.
A computational investigation in this area would likely entail:
Systematic Derivatization: Creating a series of in silico derivatives of this compound with various electron-donating and electron-withdrawing substituents on each of the rings.
Analysis of Electronic Properties: Calculating properties such as molecular electrostatic potential, atomic charges, and NMR chemical shifts for each derivative.
Correlation Analysis: Correlating the changes in these properties with established substituent parameters (e.g., Hammett or Taft parameters) to quantify the extent of electronic communication across the spirocenter.
Advanced Research Applications in Organic Synthesis and Chemical Biology
6-Thia-2-azaspiro[3.4]octane as a Versatile Synthetic Building Block
The utility of this compound as a foundational component in organic synthesis is well-documented. Its compact and rigid spirocyclic framework, which incorporates both nitrogen and sulfur heteroatoms, allows for the creation of diverse and complex molecular structures. Researchers have developed robust and efficient synthetic routes to produce various thia-azaspiro[3.4]octanes, establishing them as key intermediates for further chemical elaboration. nih.govfigshare.com
Construction of Complex Organic Molecules
The this compound scaffold serves as a crucial starting point for the synthesis of more intricate organic molecules. Its inherent functionalities can be readily modified, enabling chemists to build upon its core structure. The development of step-economic and scalable syntheses for novel thia-azaspiro[3.4]octanes has made these compounds more accessible for use in drug discovery chemistry. nih.gov These spirocycles are designed to be multifunctional modules, providing a versatile platform for constructing a wide range of complex and novel chemical entities. nih.govfigshare.com
Generation of Novel Spirocyclic Libraries for Chemical Space Exploration
The exploration of novel chemical space is a primary objective in modern drug discovery. This compound and related spirocycles are ideal candidates for generating diverse chemical libraries. researchgate.net By systematically modifying the core scaffold, researchers can create large collections of unique spirocyclic compounds. spirochem.com These libraries are instrumental in screening for new biological activities and identifying hit compounds with therapeutic potential. The preparation of functionalized spirocyclic templates allows for the rapid generation of exploratory libraries of structurally novel compounds. nih.gov
Contributions to Three-Dimensional Chemical Space Exploration through Spirocyclic Architectures
In the pursuit of new drug candidates, there is a growing emphasis on moving away from flat, two-dimensional molecules towards more complex, three-dimensional structures. Spirocyclic compounds, such as this compound, are at the forefront of this shift.
The defining feature of a spirocycle is the quaternary carbon atom that joins the two rings. This structural element imparts conformational rigidity and a distinct three-dimensional geometry, which can lead to more effective and selective binding to biological targets compared to planar molecules. nih.gov The incorporation of heteroatoms, like the sulfur and nitrogen in this compound, further increases the number of possible exit vectors for substituents, enhancing the population of three-dimensional chemical space. This "escape from flatland" is a key strategy for medicinal chemists to access novel molecular architectures with improved drug-like properties. researchgate.net
Role as a Privileged Scaffold in Medicinal Chemistry Research
Spirocyclic N-heterocycles are widely regarded as privileged building blocks in the field of drug discovery. researchgate.net Their rigid three-dimensional nature, coupled with improved physicochemical properties compared to their monocyclic counterparts, makes them highly attractive scaffolds for the design of new therapeutic agents. researchgate.net The 2,6-diazaspiro[3.4]octane core, a close analog of this compound, has been identified as an emerging privileged structure in compounds with diverse biological activities. mdpi.com
Design of Structurally Diverse Modules for Drug Discovery
Robust and step-economic synthetic routes have been developed to produce new classes of thia/oxa-azaspiro[3.4]octanes. nih.govfigshare.com These spirocycles are intentionally designed to serve as novel, multifunctional, and structurally diverse modules for drug discovery programs. nih.govfigshare.comnih.gov The availability of these building blocks allows medicinal chemists to systematically explore structure-activity relationships and optimize lead compounds.
Potential Applications in Materials Science and Polymer Chemistry Research
While the primary research focus for this compound has been within medicinal chemistry, its unique structural characteristics suggest a range of theoretical applications in materials science and polymer chemistry. The combination of a rigid spirocyclic core, a flexible thioether linkage, and a reactive secondary amine presents a versatile platform for the development of novel polymers and materials with specialized properties. To date, the polymerization of this compound has not been reported in the literature, and the following discussion is based on the potential contributions of its structural motifs as observed in other polymer systems.
The bifunctional nature of the molecule, containing a secondary amine and a thioether within a constrained spirocyclic framework, allows it to be considered as a monomer for step-growth polymerization or as a modifying agent for existing polymers.
Potential as a Monomer in Polymer Synthesis
The secondary amine in the azetidine (B1206935) ring provides a reactive site for polymerization reactions. It could potentially react with monomers such as diacyl chlorides, diisocyanates, or diepoxides to form polyamides, polyureas, and polyamines, respectively. The incorporation of the this compound unit into a polymer backbone could impart several desirable properties.
Increased Glass Transition Temperature (Tg): Spirocyclic structures are known to enhance the rigidity of polymer chains, which can lead to a higher glass transition temperature (Tg). lu.seresearchgate.net This would make the resulting materials stiffer and more dimensionally stable at elevated temperatures.
Reduced Polymerization Shrinkage: Certain spirocyclic monomers undergo polymerization with a smaller reduction in volume compared to conventional cyclic or linear monomers. tandfonline.com This property is highly advantageous in applications such as dental resins, precision castings, and matrix materials for composites, where minimizing internal stress is critical.
Enhanced Thermal Stability: The inherent rigidity of the spirocyclic system could contribute to improved thermal stability of the resulting polymer.
Influence of the Thioether Linkage
The presence of a sulfur atom in the form of a thioether linkage introduces another set of potential properties.
High Refractive Index Materials: Polymers containing sulfur, particularly in the form of thioethers, often exhibit a higher refractive index than their oxygen-containing counterparts. acs.org This makes them potentially useful for optical applications, such as coatings for lenses and components for optical devices.
Oxidative Responsiveness: The thioether group can be oxidized to sulfoxide (B87167) and then to sulfone. acs.orgresearchgate.net This transformation changes the polarity and solubility of the polymer, a property that can be exploited in the design of smart materials, such as sensors or drug delivery systems that respond to oxidative stimuli. rsc.org
Metal Coordination: Thioether linkages are known to chelate with various metals. rsc.org Polymers incorporating this compound could therefore be investigated for applications in heavy metal removal from water or as polymer-supported catalysts.
The table below summarizes the potential properties and applications of polymers derived from this compound, based on the known effects of its structural components in other polymeric systems.
| Structural Feature | Potential Imparted Property | Potential Application Area |
| Spirocyclic Core | Increased chain rigidity, Higher Glass Transition Temperature (Tg) lu.semdpi.com | High-performance plastics, engineering materials |
| Low polymerization shrinkage tandfonline.com | Adhesives, coatings, dental composites | |
| Thioether Linkage | High refractive index acs.org | Optical materials, lens coatings |
| Oxidative responsiveness (Thioether -> Sulfoxide -> Sulfone) acs.orgrsc.org | Smart materials, sensors, biomedical devices | |
| Metal ion chelation capability rsc.org | Environmental remediation, catalysis | |
| Secondary Amine | Reactive site for polymerization | Synthesis of polyamides, polyureas, etc. |
It is important to emphasize that these applications are theoretical and would require significant experimental research to verify. The synthesis of polymers from this compound would first need to be achieved, followed by extensive characterization of the resulting materials to confirm whether these potential properties are realized.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
